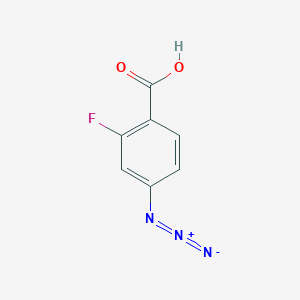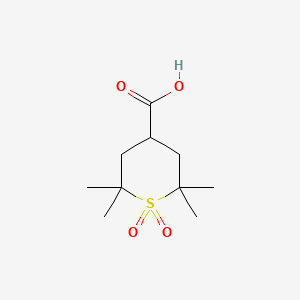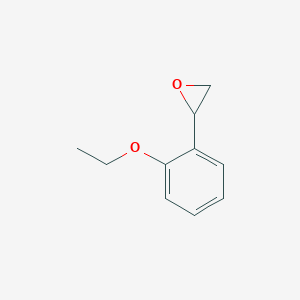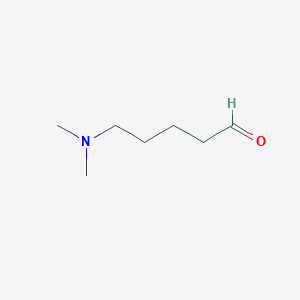
4-Azido-2-fluorobenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-2-fluorobenzoic acid is an organic compound with the molecular formula C7H4FN3O2. It is a derivative of benzoic acid, where the hydrogen atoms at the 4th and 2nd positions are replaced by an azido group (N3) and a fluorine atom (F), respectively. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2-fluorobenzoic acid typically involves the following steps:
Starting Material: The process begins with 2-fluorobenzoic acid.
Nitration: The 2-fluorobenzoic acid undergoes nitration to form 4-nitro-2-fluorobenzoic acid.
Reduction: The nitro group is then reduced to an amino group, yielding 4-amino-2-fluorobenzoic acid.
Azidation: Finally, the amino group is converted to an azido group using sodium azide, resulting in 4-azido-2-fluorobenzoic acid
Industrial Production Methods: While specific industrial production methods for 4-azido-2-fluorobenzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Azido-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions to form triazoles
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) is commonly used for azidation.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for reduction reactions.
Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions
Major Products:
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 4-amino-2-fluorobenzoic acid.
Cycloaddition: Formation of triazole derivatives
Applications De Recherche Scientifique
4-Azido-2-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug development and photodynamic therapy.
Industry: Utilized in photolithography and materials science for creating high-spin materials.
Mécanisme D'action
The mechanism of action of 4-azido-2-fluorobenzoic acid primarily involves the reactivity of the azido group. Upon exposure to light or heat, the azido group can generate nitrenes, which are highly reactive intermediates. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of various products . The stability and reactivity of these intermediates are influenced by the molecular environment and the presence of other functional groups.
Comparaison Avec Des Composés Similaires
4-Fluorobenzoic Acid: Lacks the azido group, making it less reactive in certain cycloaddition reactions.
4-Amino-2-fluorobenzoic Acid: Contains an amino group instead of an azido group, leading to different reactivity and applications
4-Bromo-2-fluorobenzoic Acid: Contains a bromine atom instead of an azido group, used in different types of coupling reactions.
Uniqueness: 4-Azido-2-fluorobenzoic acid is unique due to the presence of both an azido group and a fluorine atom. This combination imparts distinct reactivity, making it valuable for specific synthetic applications and research purposes.
Propriétés
IUPAC Name |
4-azido-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-6-3-4(10-11-9)1-2-5(6)7(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMNPGWCJAACAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)


![1-[(2-Bromo-6-fluorophenyl)methyl]piperazine](/img/structure/B13608168.png)





![Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B13608220.png)
